Home > Products > Screening Compounds P45063 > (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH
(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH - 1926163-38-3

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

Catalog Number: EVT-6470095
CAS Number: 1926163-38-3
Molecular Formula: C59H84N18O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of luteinizing hormone-releasing hormone, which is crucial in regulating reproductive functions. The compound features specific modifications at positions 6, 7, and 10 of the peptide sequence, enhancing its stability and biological activity compared to native luteinizing hormone-releasing hormone. This compound is primarily studied for its potential therapeutic applications in conditions such as hormone-sensitive cancers.

Source and Classification

(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is classified as a peptide hormone analog. It is synthesized using solid-phase peptide synthesis techniques and is available from various chemical suppliers for research purposes. The compound's molecular formula indicates a complex structure that contributes to its function as a gonadotropin-releasing agent.

Synthesis Analysis

Methods

The synthesis of (D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection and Coupling: Protective groups on the amino acids are removed, allowing for the coupling of subsequent amino acids using reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  3. Cleavage and Purification: Once the peptide chain is complete, it is cleaved from the resin and purified using high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular weight of (D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone is approximately 1269.4 g/mol. The structural modifications at positions 6 (D-Ser(tBu)), 7 (D-Leu), and 10 (Azagly) enhance its resistance to enzymatic degradation and improve receptor binding affinity.

Data

The IUPAC name provides insight into the specific amino acid sequence and modifications, indicating that this compound retains essential features of the native hormone while incorporating structural changes that confer improved pharmacological properties.

Chemical Reactions Analysis

Reactions

(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone can undergo several chemical reactions:

  1. Oxidation: Methionine residues may oxidize to form methionine sulfoxide.
  2. Reduction: Reduction can restore oxidized residues back to their original state.
  3. Substitution: Amino acid residues can be substituted with other amino acids to create analogs with varying properties.

Technical Details

  • Oxidation Agents: Common oxidants include hydrogen peroxide.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine are typically employed.
  • Substitution Reagents: Amino acid derivatives alongside coupling agents like dicyclohexylcarbodiimide are used in substitution reactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Generally soluble in water and organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: Enhanced stability due to structural modifications.
  • Reactivity: Can undergo typical peptide bond reactions such as hydrolysis or cleavage under specific conditions.
Applications

(D-Ser(tBu)6,D-Leu7,Azagly10)-Luteinizing Hormone-Releasing Hormone has several scientific uses:

  1. Research in Endocrinology: Utilized in studies investigating hormonal regulation mechanisms.
  2. Pharmaceutical Development: Explored for its potential in developing treatments for hormone-sensitive cancers by modulating gonadotropin levels.
  3. Biochemical Studies: Serves as a model compound for understanding peptide synthesis and modification processes.

This compound exemplifies how synthetic analogs can be tailored for enhanced efficacy in medical applications while providing valuable insights into hormonal control mechanisms.

Introduction to LHRH Analogues in Endocrine Research

Evolutionary Significance of LHRH in Vertebrate Neuroendocrinology

Luteinizing Hormone-Releasing Hormone (LHRH), also termed Gonadotropin-Releasing Hormone (GnRH), represents a phylogenetically ancient neuropeptide system conserved across vertebrates. This decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) originates in hypothalamic neurons and governs reproductive physiology via stimulation of pituitary gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [3] [7]. While mammals exhibit a "solo GnRH model" where a single GnRH isoform regulates both gonadotropins, emerging evidence in non-mammalian vertebrates supports a "dual GnRH model." In teleosts like medaka (Oryzias latipes), cholecystokinin (CCK) acts as a distinct FSH-releasing hormone (FSH-RH), while LHRH primarily regulates LH [7]. This evolutionary divergence underscores the complexity of gonadotropin regulation and highlights LHRH's conserved role in LH secretion. The peptide's structural conservation over 500 million years reflects its fundamental role in vertebrate reproduction and provides a template for biomedical engineering [2] [8].

Rationale for Synthetic LHRH Analogues in Biomedical Research

Native LHRH's therapeutic potential is limited by its short plasma half-life (<10 minutes) due to rapid enzymatic degradation and its pulsatile secretion requirement for physiological action. Continuous exposure to LHRH agonists paradoxically suppresses gonadotropin release via pituitary receptor desensitization—a phenomenon leveraged in androgen-dependent pathologies like prostate cancer [1] [3]. However, first-generation agonists (e.g., leuprolide, goserelin) induce an initial "flare phenomenon": a surge in testosterone within 72 hours due to transient receptor activation before downregulation. This surge risks exacerbating symptoms in metastatic prostate cancer, including bone pain exacerbation, spinal cord compression, or urinary obstruction [1] [3]. Consequently, research focused on designing analogues with:

  • Enhanced Receptor Affinity: Achieved via D-amino acid substitutions at position 6, resisting degradation.
  • Reduced Flare Risk: Optimized through modifications weakening intrinsic activity or favoring antagonism.
  • Prolonged Bioactivity: Enabled by C-terminal modifications (e.g., ethylamide or aza-glycine substitutions) [2] [5].(D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH exemplifies this design strategy, incorporating three targeted modifications to enhance stability, reduce flare, and prolong action compared to earlier analogues [5] [10].

Table 1: Hormone Release Kinetics of (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH vs. Native LHRH

HormoneBaseline (IU/L)Peak (IU/L)Time to Peak (h)Duration (h)
LH (Native)5.2 ± 1.342 ± 90.52
LH (Analog)5.2 ± 1.3104 ± 184>12
FSH (Native)6.8 ± 2.114 ± 314
FSH (Analog)6.8 ± 2.134 ± 76>24

Data derived from subcutaneous administration in amenorrheic women [5].

Historical Development of Position-Specific LHRH Modifications

The rational design of LHRH analogues represents a milestone in peptide therapeutics, driven by sequential structure-activity relationship (SAR) insights:

  • 1st Generation (Agonists, 1970s-80s): Focused on enhancing half-life. Substituting Gly⁶ with D-amino acids (e.g., D-Leu⁶ in leuprolide, D-Trp⁶ in triptorelin) impeded cleavage by endopeptidases. This increased plasma stability but exacerbated the testosterone flare due to potent initial receptor activation [2] [4].
  • 2nd Generation (Metastable Agonists, 1980s-90s): Incorporated additional modifications to modulate receptor dynamics. The (D-Ser(tBu)⁶) substitution, seen in goserelin and the subject compound, introduced steric bulk and hydrophobicity, enhancing receptor affinity (Kd = 1.8 nM vs. 2.4 nM for native LHRH) and prolonging receptor residency by 40% [5] [6]. Concurrently, modifications at position 10 (e.g., replacement of Gly¹⁰ with N-ethylamide or aza-glycine (Azagly)) stabilized the bioactive conformation and reduced enzymatic degradation at the C-terminus [5] [10].
  • 3rd Generation (Antagonists, 1990s-present): Addressed flare by designing competitive inhibitors (e.g., degarelix). Key to this was the D-Leu⁷ substitution—also present in (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH—which disrupts receptor activation while maintaining high binding affinity. Azagly¹⁰ (a hydrazide analog of glycine) further optimized pharmacokinetics by conferring metabolic resistance [1] [6] [10].

Table 2: Key Position-Specific Modifications in LHRH Analogues

PositionModificationChemical RationaleFunctional ConsequenceExample Analogues
6D-Ser(tBu)Steric hindrance; protease resistance↑ Receptor affinity; ↑ half-lifeGoserelin, (D-Ser(tBu)⁶,D-Leu⁷,Azagly¹⁰)-LHRH
7D-LeuDisruption of receptor activation motif↓ Intrinsic activity; favors antagonism/reduced flareCetrorelix, Ganirelix
10Azagly (NH-NH-CO)Conformational constraint; resistance to carboxypeptidases↑ Plasma stability; prolonged suppressionAzagly-nafarelin, (D-Tyr⁵,D-Ser(tBu)⁶,Azagly¹⁰)-LHRH

Properties

CAS Number

1926163-38-3

Product Name

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N18O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1

InChI Key

BLCLNMBMMGCOAS-HZLKSCACSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.